molecular formula C17H22BrNO2 B1652840 N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide CAS No. 1609407-17-1

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

Cat. No.: B1652840
CAS No.: 1609407-17-1
M. Wt: 352.3
InChI Key: AZWKFQZIJWDQQT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrobromide. This nomenclature follows the established conventions for naming substituted ethylamines where the parent chain is identified as ethanamine, with substituents clearly designated by their positional relationships. The structural architecture consists of a primary ethylamine backbone with a 4-methoxyphenyl group attached directly to the second carbon atom and a 4-methoxybenzyl group attached to the nitrogen atom through N-alkylation.

The molecular structure features two distinct aromatic systems, each bearing a methoxy substituent at the para position relative to the alkyl chain attachments. The first aromatic ring is directly connected to the ethyl chain as a phenethyl moiety, while the second aromatic system forms a benzyl group attached to the amine nitrogen. This structural arrangement creates a secondary amine functionality that is subsequently protonated and paired with a bromide counterion to form the hydrobromide salt. The spatial arrangement of these substituents generates specific stereochemical considerations and conformational preferences that influence the compound's overall chemical behavior.

The three-dimensional structure exhibits characteristic features of substituted phenethylamines, including rotational freedom around the ethyl chain and potential for intramolecular interactions between the aromatic systems. The methoxy groups contribute electron-donating effects to their respective aromatic rings, modifying the electronic distribution and potentially affecting intermolecular interactions. The formation of the hydrobromide salt involves protonation of the secondary amine nitrogen, creating a positively charged ammonium center that forms ionic interactions with the bromide anion.

Alternative Chemical Designations and Registry Identifiers

The compound is officially registered under the Chemical Abstracts Service registry number 1609407-17-1, which serves as its unique identifier in chemical databases and literature. This registry number provides unambiguous identification despite the existence of multiple nomenclature systems and potential naming variations. The compound is also catalogued under the molecular formula designation, facilitating database searches and chemical inventory management.

Contemporary high-resolution mass spectrometry techniques enable precise molecular weight determination and elemental composition confirmation for such compounds. The theoretical exact mass calculation provides reference values for comparison with experimental measurements, allowing validation of structural assignments and detection of impurities or degradation products. Advanced mass spectrometric approaches, including tandem mass spectrometry techniques, can provide detailed structural information through controlled fragmentation experiments and collision-induced dissociation studies.

Parameter Value
Molecular Formula (free base) C₁₇H₂₁NO₂
Molecular Formula (hydrobromide) C₁₇H₂₂BrNO₂
Chemical Abstracts Service Number 1609407-17-1
Molecular Database Code MFCD13186403
Aromatic Ring Count 2
Methoxy Substituent Count 2
Amine Classification Secondary

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2.BrH/c1-19-16-7-3-14(4-8-16)11-12-18-13-15-5-9-17(20-2)10-6-15;/h3-10,18H,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWKFQZIJWDQQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609407-17-1
Record name Benzeneethanamine, 4-methoxy-N-[(4-methoxyphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609407-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Structural and Physicochemical Overview

N-(4-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (C₁₇H₂₂BrNO₂) features two para-methoxy-substituted aromatic rings connected via a flexible ethylamine backbone. The hydrobromide salt enhances aqueous solubility, critical for bioavailability in pharmacological studies. Key physicochemical properties include:

Molecular Architecture

  • Aromatic Systems : The 4-methoxybenzyl and 4-methoxyphenyl groups enable π-π stacking with biological targets.
  • Ethylamine Linker : Provides conformational flexibility for receptor interactions.
  • Hydrobromide Salt : Stabilizes the amine via ionic bonding, improving crystallinity.
Table 1: Physicochemical Properties
Property Value
Molecular Formula C₁₇H₂₂BrNO₂
Molecular Weight 352.3 g/mol
IUPAC Name 2-(4-Methoxyphenyl)-N-[(4-methoxyphenyl)methyl]ethanamine hydrobromide
SMILES COC1=CC=C(C=C1)CCNCC2=CC=C(C=C2)OC.Br
Solubility Polar solvents (e.g., ethanol, water)

Synthetic Methodologies

Reductive Amination Route

Reaction Mechanism

The primary synthesis involves reductive amination between 4-methoxybenzylamine and 4-methoxyphenylacetone:

  • Imine Formation :

    • 4-Methoxyphenylacetone reacts with 4-methoxybenzylamine in toluene under reflux, catalyzed by p-toluenesulfonic acid (PTSA).
    • Water removal via Dean-Stark trap drives equilibrium toward imine intermediate.
  • Reduction :

    • Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the secondary amine in methanol at 0–5°C.
    • Alternative: Catalytic hydrogenation (H₂/Pd-C) in ethanol achieves >90% yield.
  • Salt Formation :

    • The free base is treated with 48% hydrobromic acid (HBr) in ethanol, yielding the hydrobromide salt as a white precipitate.
Table 2: Optimization Parameters for Reductive Amination
Parameter Optimal Condition Yield (%)
Solvent Toluene 85
Catalyst PTSA (5 mol%) 88
Reduction Agent NaBH₃CN 92
Reaction Temperature 0–5°C (reduction) 90

Alkylation Route

Stepwise Alkylation

An alternative pathway employs alkylation of 2-(4-methoxyphenyl)ethylamine with 4-methoxybenzyl bromide:

  • Amine Preparation :

    • 4-Methoxyphenylacetonitrile is reduced to 2-(4-methoxyphenyl)ethylamine using LiAlH₄ in tetrahydrofuran (THF).
  • N-Alkylation :

    • The amine reacts with 4-methoxybenzyl bromide in acetonitrile, using K₂CO₃ as a base at 60°C for 12 hours.
    • Challenge : Over-alkylation to tertiary amines is mitigated by maintaining a 1:1 stoichiometric ratio.
  • Salt Formation :

    • Crude product is treated with HBr gas in diethyl ether, yielding hydrobromide salt (mp: 210–212°C).
Table 3: Alkylation Route Efficiency
Parameter Condition Yield (%)
Solvent Acetonitrile 78
Base K₂CO₃ 82
Temperature 60°C 75

Process Optimization and Challenges

Purification Strategies

  • Recrystallization : Ethanol/water (3:1) mixture yields >99% pure hydrobromide salt.
  • Chromatography : Silica gel column (eluent: CH₂Cl₂/MeOH 9:1) resolves over-alkylated byproducts.

Spectroscopic Characterization

  • ¹H-NMR (400 MHz, DMSO-d₆):
    • δ 3.72 (s, 6H, OCH₃), 6.82–7.25 (m, 8H, Ar-H), 2.70–3.10 (m, 4H, CH₂).
  • ESI-MS : m/z 275.2 [M+H]⁺ (free base), 352.3 [M+H]⁺ (hydrobromide).

Comparative Analysis of Synthetic Routes

Table 4: Route Comparison
Metric Reductive Amination Alkylation
Total Yield 85–92% 75–82%
Byproducts Minimal (H₂O) Tertiary amines
Scalability High (batch) Moderate
Cost Moderate (NaBH₃CN) Low (K₂CO₃)

Industrial Applications and Modifications

  • Pharmaceutical Intermediates : Used in synthesizing CXCR4 antagonists and Sitagliptin analogs.
  • Chiral Resolution : The free base serves as a chiral auxiliary in asymmetric catalysis.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products .

Major Products Formed

Major products formed from these reactions include methoxy-substituted benzylamines, phenylacetones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Studies

N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide has been studied for its interactions with various biological targets, particularly neurotransmitter receptors. Its potential as a selective serotonin receptor modulator makes it a candidate for research in mood disorders and anxiety treatments.

Anticancer Research

The compound exhibits significant antiproliferative effects against various cancer cell lines. Research has shown its activity against:

  • FaDu (head and neck squamous carcinoma) : IC50 = 1.73 µM
  • MCF-7 (breast cancer) : IC50 = 3.25 µM
  • A549 (lung cancer) : IC50 = 5.12 µM

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)% Inhibition at 10 µM
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamineFaDu1.7383.52
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamineMCF-73.2570.30
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamineA5495.1265.00

This data suggests its potential use as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic efficacy.

Anti-inflammatory Research

Preliminary studies indicate that the compound may possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with varying biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in laboratory settings:

  • Anticancer Activity : A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Models : In animal models, administration of the compound resulted in reduced markers of inflammation, indicating its therapeutic potential in treating inflammatory diseases.
  • Neuropharmacological Effects : Research exploring the compound’s effects on neurotransmitter systems has highlighted its potential role in managing psychiatric disorders.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies on its binding affinity and interaction dynamics provide insights into its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide (referred to as Compound A ) with analogs based on structural features, pharmacological profiles, and physicochemical properties.

Structural Analogues and Substitution Patterns

Compound Name Substituents (Benzyl Group) Substituents (Phenethyl Group) Molecular Formula Molecular Weight Key Differences
Compound A 4-Methoxybenzyl 4-Methoxyphenyl C₁₇H₂₀BrNO₂ 352.30 g/mol Reference compound; dual 4-methoxy groups.
N-(2-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide 2-Methoxybenzyl 4-Methoxyphenyl C₁₇H₂₀BrNO₂ 352.30 g/mol Methoxy position on benzyl (ortho vs. para).
25B-NBOMe 2-Methoxybenzyl 4-Bromo-2,5-dimethoxyphenyl C₁₈H₂₁BrN₂O₃ 417.27 g/mol Bromine and additional methoxy on phenethyl.
N-(4-Fluorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochloride 4-Fluorobenzyl 4-Methoxyphenyl C₁₆H₁₇FNO₂·HCl 329.78 g/mol Fluorine replaces methoxy on benzyl; hydrochloride salt.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(4-methoxybenzyl)ethanamine 4-Methoxybenzyl 4-Iodo-2,5-dimethoxyphenyl C₁₈H₂₂INO₃ 427.28 g/mol Iodine and additional methoxy on phenethyl.

Pharmacological and Functional Differences

  • Receptor Affinity :

    • Compound A lacks halogen substituents (e.g., bromine or iodine) found in NBOMe derivatives (e.g., 25B-NBOMe, 25I-NBOMe), which are potent 5-HT₂A receptor agonists . The absence of halogens likely reduces its affinity for serotonin receptors.
    • The 4-methoxybenzyl group in Compound A may enhance metabolic stability compared to 2-methoxybenzyl analogs (e.g., 24H-NBOMe), as para-substituted groups are less prone to oxidative degradation .
  • Antimicrobial Potential: A structurally related compound, 2-(4-methoxyphenyl)-N-(3-{[2-(4-methoxyphenyl)ethyl]imino}-1,4-dihydro-2-quinoxalinyli-dene)ethanamine, inhibits glucosyltransferase C (GtfC) in Streptococcus mutans, suggesting Compound A may share biofilm-inhibitory properties due to its similar methoxy-substituted backbone .
  • Physicochemical Properties :

    • Compound A has a logP value influenced by its dual methoxy groups, which increase hydrophilicity compared to halogenated analogs (e.g., 25B-NBOMe logP ~3.5–4.0). This impacts bioavailability and blood-brain barrier penetration .

Biological Activity

N-(4-Methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide is a compound that has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy-substituted benzyl group and a methoxy-substituted phenyl group, contributing to its unique chemical properties. The hydrobromide salt form enhances solubility, which is beneficial for biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is hypothesized to modulate serotonin and dopamine receptors, influencing mood regulation and cognitive functions. The specific binding affinities and interactions with these receptors are critical for understanding its pharmacological potential.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Mood Regulation : Potential antidepressant-like effects through serotonin receptor modulation.
  • Cognitive Enhancement : Possible impacts on cognitive functions linked to dopamine receptor activity.
  • Antitumor Properties : Preliminary studies suggest potential anticancer effects, although further investigation is required.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Serotonin Receptor Modulation :
    • A study on related compounds showed that modifications in the methoxy groups significantly affected binding affinity to serotonin receptors, suggesting a similar trend may apply to this compound .
  • Dopaminergic Activity :
    • Research indicated that compounds with similar structures exhibited dopaminergic activity, potentially enhancing cognitive functions .
  • Antitumor Activity :
    • Investigations into benzo[b]furan derivatives revealed that structural modifications could lead to increased antiproliferative effects against cancer cell lines, hinting at the importance of substituent positioning in determining biological activity .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

Compound NameStructureUnique Features
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine hydrochlorideStructureDifferent counterion affecting solubility
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine sulfateStructureDistinct physicochemical properties
N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine acetateStructureVariation in counterion

Q & A

Q. What are the recommended synthetic routes for N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves reductive amination between 4-methoxybenzaldehyde and 2-(4-methoxyphenyl)ethylamine, followed by hydrobromide salt formation. Key steps include:

  • Step 1: Condensation of 4-methoxybenzaldehyde with 2-(4-methoxyphenyl)ethylamine in a polar solvent (e.g., methanol) under reflux.
  • Step 2: Reduction of the imine intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation.
  • Step 3: Acidification with hydrobromic acid (HBr) to precipitate the hydrobromide salt.

Purity Optimization:

  • Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate intermediates.
  • Recrystallize the final product from ethanol/water mixtures.
  • Monitor reaction progress via TLC or HPLC (λ = 254 nm) .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Analyze methoxy protons (δ ~3.7–3.8 ppm) and aromatic protons (δ ~6.8–7.4 ppm).
    • ¹³C NMR: Confirm carbonyl (amide) and quaternary carbons.
  • X-ray Crystallography: Resolve the crystal lattice to determine bond angles, hydrogen bonding (e.g., N–H⋯Br interactions), and stereochemistry.
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • IR Spectroscopy: Identify N–H stretches (~3300 cm⁻¹) and C–O (methoxy) vibrations (~1250 cm⁻¹) .

Advanced Questions

Q. How can researchers design experiments to investigate the compound's inhibitory effects on specific enzymes or receptors?

Methodological Answer:

  • Target Selection: Prioritize enzymes/receptors with structural homology to known methoxybenzylamine targets (e.g., serotonin receptors, monoamine oxidases).
  • In Vitro Assays:
    • Enzyme Inhibition: Use fluorogenic substrates (e.g., resorufin-based assays for oxidases) and measure IC₅₀ values.
    • Binding Studies: Perform competitive radioligand binding assays with tritiated ligands.
  • Dose-Response Analysis: Apply nonlinear regression to calculate Ki values.
  • Control Experiments: Include positive controls (e.g., known inhibitors) and vehicle-only groups .

Q. What strategies address discrepancies in pharmacological data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays).
  • Metabolite Identification: Use LC-MS/MS to detect active/inactive metabolites.
  • Species-Specific Differences: Compare receptor affinity across species (e.g., human vs. rodent isoforms).
  • Experimental Replication: Validate in vivo results across multiple animal models (e.g., murine vs. primate) .

Q. What are the best practices for ensuring compound stability under various experimental conditions?

Methodological Answer:

  • Storage: Keep lyophilized powder at -20°C in amber vials to prevent photodegradation.
  • Solution Stability: Prepare fresh solutions in degassed solvents (e.g., DMSO or PBS) and avoid repeated freeze-thaw cycles.
  • pH Sensitivity: Test stability across pH 3–8 (simulate gastrointestinal and physiological conditions).
  • Long-Term Studies: Conduct accelerated stability testing (40°C/75% RH for 6 months) .

Q. How can computational modeling predict the compound's interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to receptor active sites (e.g., serotonin 5-HT₂A).
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes.
  • QSAR Modeling: Corrogate substituent effects (e.g., methoxy position) on activity using CODESSA or MOE.
  • ADMET Prediction: Employ SwissADME to estimate permeability, solubility, and toxicity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide

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